0.8 logP Unit Lipophilicity Gain vs. Des-Trifluoromethyl Analog Directly Measured by XLogP3
The target compound shows a computed XLogP3 of 2.8, compared to 2.0 for the des-trifluoromethyl analog ethyl 3-(3-bromophenyl)-3-hydroxypropanoate (CAS 51699-41-3), an increase of 0.8 logP units [1][2]. This quantifiable lipophilicity enhancement is driven by the trifluoromethyl group and is expected to increase membrane permeability and tissue distribution [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate (non-CF₃ analog): XLogP3 = 2.0 |
| Quantified Difference | +0.8 logP units (40% increase relative to comparator) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.10.14) |
Why This Matters
For medicinal chemistry and chemical biology applications, a 0.8 logP difference can significantly alter a compound's absorption, distribution, and blood-brain barrier penetration, making the target compound a preferred choice when higher lipophilicity is desired.
- [1] PubChem. (2022). Compound Summary for CID 164893573: Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2755718-48-8 View Source
- [2] PubChem. (2019). Compound Summary for CID 12566303: Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12566303 View Source
